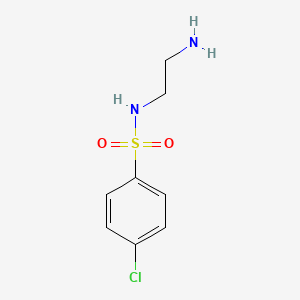

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide

Descripción general

Descripción

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a sulfonamide group attached to a chlorinated benzene ring and an aminoethyl side chain. This structure is a key motif in various sulfonamide derivatives that have been synthesized and studied for their potential as inhibitors of enzymes like carbonic anhydrases and for their antitumor activities .

Synthesis Analysis

The synthesis of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide derivatives can be achieved through various methods. One approach involves the direct N-alkylation of aminobenzenesulfonamides with alcohols, which has been shown to be highly efficient and generalizable. This method allows for the selective recognition of different types of amino groups in complex molecules, which is facilitated by the transition-metal-catalyzed "hydrogen autotransfer" process . Another method includes the one-pot synthesis from chloroaniline under solvent-free conditions, which has been developed for the chemoselective N-acylation of amines .

Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide derivatives has been investigated using various spectroscopic techniques and computational methods. For instance, the structural geometry, vibrational wavenumbers, and NMR chemical shifts of related molecules have been studied using experimental methods alongside Density Functional Theory (DFT) calculations. The HOMO-LUMO analysis supports electronic transitions observed in the UV-Vis spectrum of these compounds .

Chemical Reactions Analysis

The chemical reactivity of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide derivatives includes their ability to act as inhibitors for enzymes such as carbonic anhydrases. The binding potencies of these compounds have been measured, and their selectivity towards different isozymes has been evaluated. Additionally, the acylation reactions of amines using related sulfonamide derivatives have been carried out in water, showcasing their potential for green chemistry applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide derivatives have been characterized using various analytical techniques. The antimicrobial activity of these compounds has been studied, and their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles have been predicted using computational tools. Molecular docking studies have also been conducted to understand the interaction of these molecules with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Biological Potential

A study by Aziz‐ur‐Rehman et al. (2014) explored the synthesis of derivatives of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide and evaluated their biological potential. These derivatives were screened for antibacterial properties against Gram-negative and Gram-positive bacteria and tested for enzyme inhibition potential, showing moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Chemical Synthesis and Applications

Serykh et al. (2015) conducted a study on the regioselective synthesis of new compounds using N-(2,2-Dichloro-2-phenylethylidene)-4-chlorobenzenesulfonamide, leading to the formation of imidazo[2,1-b]thiazoles with potential chemical applications (Serykh et al., 2015).

Potential Therapeutic Agents for Neurological Disorders

Abbasi et al. (2019) synthesized a series of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides, assessing them as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes. Some of these compounds showed moderate inhibitory potential against enzymes relevant to these diseases (Abbasi et al., 2019).

Antitumor Activity

J. Sławiński and Z. Brzozowski (2006) reported the synthesis of 2-benzylthio-4-chlorobenzenesulfonamide derivatives and their in vitro antitumor activity. Notably, some compounds exhibited remarkable activity and selectivity toward specific cancer cell lines (J. Sławiński & Z. Brzozowski, 2006).

Structural Features and Self-Association

Nikonov et al. (2019) investigated N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide and N-[(2-trimethylsilyloxy)phenyl]-4-chlorobenzenesulfonamide. They studied their structures and self-association in solutions, contributing to the understanding of their chemical properties (Nikonov et al., 2019).

Plant Gene Expression

Hershey and Stoner (1991) isolated and characterized cDNA clones for RNA species induced by substituted benzenesulfonamides in corn, suggesting potential applications in plant gene expression and agriculture (Hershey & Stoner, 1991).

Anticancer Activity

Bułakowska et al. (2020) synthesized and evaluated N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives for anticancer activity. Some compounds showed significant cytotoxicity against various human cancer cell lines, highlighting their potential as anticancer agents (Bułakowska et al., 2020).

Schiff Bases and Biological Potential

Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide and evaluated their enzyme inhibition and antioxidant potential. This research contributes to the understanding of the biological potential of these compounds (Kausar et al., 2019).

Catalytic Oxidation of Alcohols

Onami et al. (1996) researched the catalytic oxidation of alcohols to carbonyl compounds mediated by N-(Arylseleno)-4-chlorobenzenesulfonamide, demonstrating its utility in organic synthesis (Onami et al., 1996).

Safety and Hazards

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention .

Direcciones Futuras

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide has potential applications in the field of biological and medical applications. To improve the antisense and antigene properties of PNAs, many backbone modifications of PNAs have been explored under the concept of preorganization . It also has potential applications in the preparation of adsorbent materials with high formaldehyde adsorption capacity for air purification .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

It is known that the compound contains an amine functional group , which can participate in a variety of chemical reactions and interactions with biological targets.

Biochemical Pathways

Similar compounds have been involved in various biological mechanisms .

Pharmacokinetics

It is known that the compound is a powder or chunk form , which could influence its absorption and distribution in the body.

Result of Action

Similar compounds have been used for various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It is known that the compound is stable at a storage temperature of -20°c , suggesting that temperature could be a significant environmental factor.

Propiedades

IUPAC Name |

N-(2-aminoethyl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEBCGQFQBAAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515724 | |

| Record name | N-(2-Aminoethyl)-4-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide | |

CAS RN |

83019-90-3 | |

| Record name | N-(2-Aminoethyl)-4-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

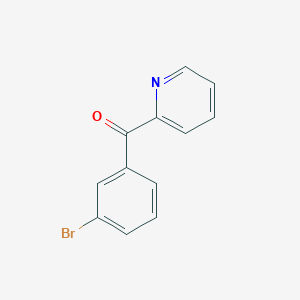

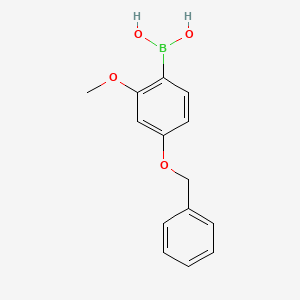

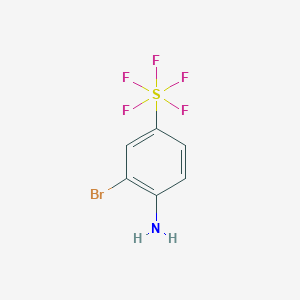

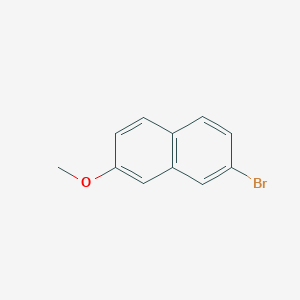

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

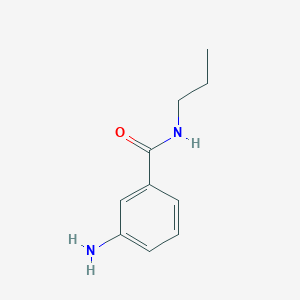

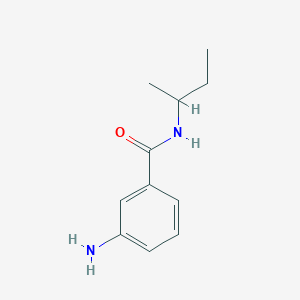

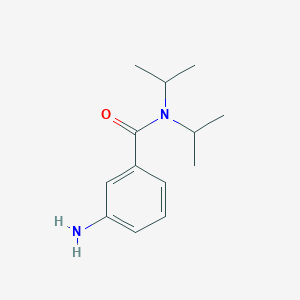

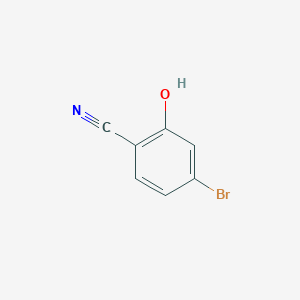

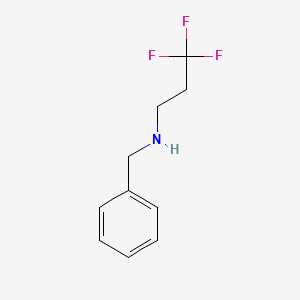

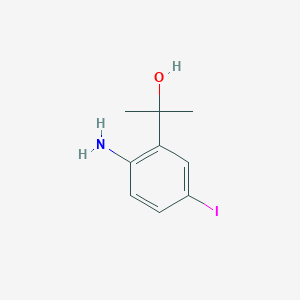

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)